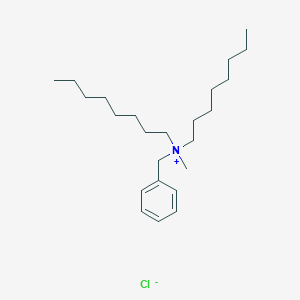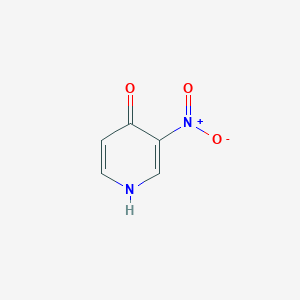
4-Hydroxy-3-nitropyridine
Vue d'ensemble
Description
4-Hydroxy-3-nitropyridine is a versatile intermediate used in the synthesis of various pharmaceutical and agrochemical compounds. This compound is a pyridine-based molecule with a hydroxy group at the 4th position and a nitro group at the 3rd position . It is known for its applications in organic synthesis and as a building block in the preparation of more complex molecules.
Applications De Recherche Scientifique
4-Hydroxy-3-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
Target of Action
Nitropyridines, in general, are known to interact with various biological targets due to their electron-deficient character .
Biochemical Pathways
It’s known that from 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . Also, from 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .
Result of Action
It’s known that 3-nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
Action Environment
The action, efficacy, and stability of 4-Hydroxy-3-nitropyridine can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It’s also recommended to avoid dust formation and breathing in dust .
Analyse Biochimique
Biochemical Properties
4-Hydroxy-3-nitropyridine can be synthesized by the nitration of 4-hydroxypyridine . It may be used in the synthesis of 4-ethoxy-3-nitropyridine by treating with phosphorus pentachloride (PCl 5) followed by ethanol
Cellular Effects
Safety data sheets indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation . These effects suggest that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound is stable under normal conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-nitropyridine can be synthesized by the nitration of 4-hydroxypyridine . The nitration process involves treating 4-hydroxypyridine with a nitrating agent, such as nitric acid, under controlled conditions to introduce the nitro group at the 3rd position.
Industrial Production Methods: In an industrial setting, this compound can be produced by a similar nitration process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound can also be synthesized by treating 4-methoxy-3-nitropyridine with hydrobromic acid followed by neutralization with sodium hydroxide .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can be converted to 4-ethoxy-3-nitropyridine by treating with phosphorus pentachloride followed by ethanol.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group.
Common Reagents and Conditions:
Phosphorus Pentachloride (PCl5): Used for substitution reactions to introduce ethoxy or chloro groups.
Hydrobromic Acid (HBr): Used for demethylation of methoxy groups.
Sodium Hydroxide (NaOH): Used for neutralization and hydrolysis reactions.
Major Products Formed:
4-Ethoxy-3-nitropyridine: Formed by substitution with ethanol.
4-Chloro-3-nitropyridine: Formed by substitution with phosphorus oxychloride.
Comparaison Avec Des Composés Similaires
4-Chloro-3-nitropyridine: Similar structure with a chloro group instead of a hydroxy group.
4-Methoxy-3-nitropyridine: Similar structure with a methoxy group instead of a hydroxy group.
4-Amino-3-nitropyridine: Similar structure with an amino group instead of a hydroxy group.
Uniqueness: 4-Hydroxy-3-nitropyridine is unique due to the presence of both hydroxy and nitro groups on the pyridine ring, which allows for a wide range of chemical reactions and applications. Its versatility as an intermediate in organic synthesis makes it a valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
3-nitro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-5-1-2-6-3-4(5)7(9)10/h1-3H,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWOLBZMQDGRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935319 | |
| Record name | 3-Nitro-4(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5435-54-1, 15590-90-6 | |
| Record name | 3-Nitro-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5435-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15590-90-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155707 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5435-54-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21465 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitro-4(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient method to purify 4-Hydroxy-3-nitropyridine?
A1: While traditional wet separation methods exist, sublimation has been shown as a highly effective purification method for this compound []. This method, conducted under reduced pressure, yields a product with a purity greater than 98% []. A second sublimation under normal atmospheric pressure can further enhance the purity to over 99.7% []. This approach is advantageous due to its high yield, minimal energy consumption, and environmentally friendly nature as it generates no wastewater [].
Q2: What are the key spectroscopic characteristics of this compound?
A2: this compound has been characterized using various spectroscopic methods. Researchers have utilized NMR, XRD, and IR spectroscopy to obtain a comprehensive understanding of its structural properties []. These techniques provide valuable insights into the compound's molecular vibrations, electronic transitions, and crystalline structure.
Q3: Beyond spectroscopic techniques, what other methods are used to characterize this compound?
A3: In addition to spectroscopic analysis, researchers determine the melting point, a crucial physicochemical property []. Furthermore, the pH value of a 1% suspension of this compound in water provides insights into its acidic/basic nature []. These parameters contribute to a comprehensive characterization of the compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






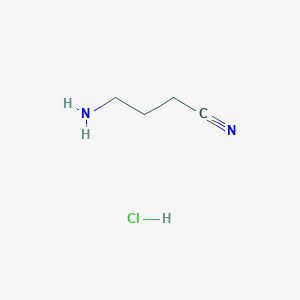

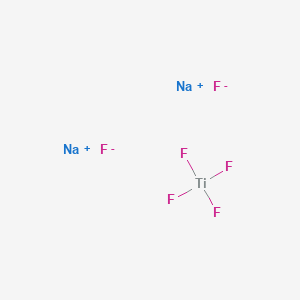
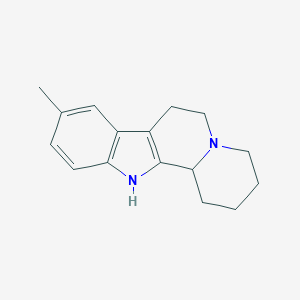
![(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B106727.png)
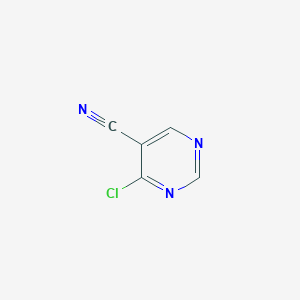
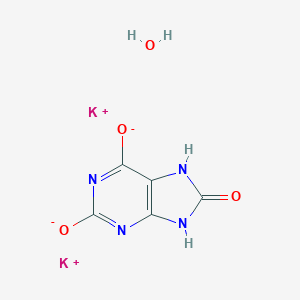
![N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B106736.png)
![2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B106737.png)
